molecular formula C11H12 B8463569 (3-Methylidenecyclobutyl)benzene

(3-Methylidenecyclobutyl)benzene

Cat. No.: B8463569
M. Wt: 144.21 g/mol
InChI Key: IDNRIYVQXZTTIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methylidenecyclobutyl)benzene is an organic compound that features a cyclobutyl ring with a methylene group at the 3-position, attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3-Methylidenecyclobutyl)benzene typically involves the synthesis of the cyclobutyl ring followed by its functionalization and attachment to the benzene ring. One common method involves the use of propylene derivatives and propadiene as starting materials . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained without unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. Continuous flow processes and advanced purification techniques are often employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(3-Methylidenecyclobutyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Commonly involves the replacement of a hydrogen atom with another functional group, such as halogens or alkyl groups.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation reactions using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions typically result in halogenated or alkylated derivatives of the original compound .

Scientific Research Applications

(3-Methylidenecyclobutyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methylidenecyclobutyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylbenzene: Similar in structure but with a three-membered ring instead of a four-membered cyclobutyl ring.

    Cyclobutylbenzene: Lacks the methylene group at the 3-position.

    Methylenecyclopropane: Features a three-membered ring with a methylene group but lacks the benzene ring.

Uniqueness

(3-Methylidenecyclobutyl)benzene is unique due to its combination of a cyclobutyl ring with a methylene group and a benzene ring. This structure imparts specific chemical properties and reactivity that are distinct from other similar compounds .

Properties

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

(3-methylidenecyclobutyl)benzene

InChI

InChI=1S/C11H12/c1-9-7-11(8-9)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2

InChI Key

IDNRIYVQXZTTIF-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 2-3° C. suspension of methyltriphenylphosphonium bromide (0.36 g, 1 mmol) in THF (2.5 ml) was added dropwise n-BuLi (0.69 ml, 1.1 mmol, 1.6 M in hexan). After 1 hour stirring at 0° C., a solution of 3-phenyl-cyclobutanone (0.146 g, 1 mmol) in THF (1.5 ml) was added dropwise. The reaction mixture was stirred 24 hours at room temperature and then diluted with hexane. The so obtained precipitate was filtered and the filtrate was concentrated. The residue was chromatographed over silica gel (hexane-ethylacetate 9:1) to provide (3-methylene-cyclobutyl)-benzene (57 mg, 40%) as a slightly yellow oil, MS: m/e=144.1 (M+).
Quantity
0.69 mL
Type
reactant
Reaction Step One
Quantity
0.146 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
0.36 g
Type
catalyst
Reaction Step Three
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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